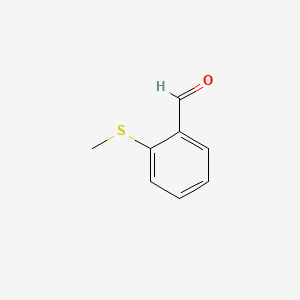

2-(Methylthio)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOBUABQJIVPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301596 | |

| Record name | 2-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7022-45-9 | |

| Record name | 7022-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylthio)benzaldehyde CAS number

An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde (CAS: 7022-45-9)

Abstract

This technical guide provides a comprehensive overview of this compound, identified by the CAS number 7022-45-9.[1] It is a vital organic building block characterized by the presence of both a reactive aldehyde and a directing methylthio group. This unique bifunctionality makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[2] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, synthesis methodologies, characteristic reactivity, and key applications. Furthermore, it includes a summary of its analytical profile and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an aromatic aldehyde that presents as a clear, light orange to yellow-green liquid at room temperature.[3] Its identity is unequivocally established by its CAS number, 7022-45-9.[3] The compound's molecular structure, featuring a methylthio group at the ortho position relative to the aldehyde, imparts specific chemical and physical characteristics crucial for its application in synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 7022-45-9 | [1][3][4] |

| Molecular Formula | C₈H₈OS | [3] |

| Molecular Weight | 152.21 g/mol | [1][3] |

| IUPAC Name | 2-(methylsulfanyl)benzaldehyde | [5] |

| Synonyms | o-(Methylthio)benzaldehyde, 2-Methylsulfanylbenzaldehyde | [3] |

| InChI Key | XIOBUABQJIVPCQ-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CSC1=CC=CC=C1C=O |[5] |

The physical properties of this compound are critical for its handling, reaction setup, and purification. It is a combustible liquid with a high boiling point, typically requiring vacuum distillation for purification.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Clear liquid | [3] |

| Color | Light orange to Yellow to Green | [3] |

| Boiling Point | 141-143 °C at 13 mmHg | [1] |

| Density | 1.18 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.633 | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the introduction of a formyl group onto a thioanisole backbone. While multiple synthetic routes exist, a common and effective laboratory-scale approach is the palladium-catalyzed formylation of an appropriate aryl halide, such as 2-bromothioanisole, using a hydride donor. This method offers good yields and functional group tolerance.

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)benzaldehyde, an organosulfur compound, is a vital building block in the synthesis of a variety of organic molecules. Its unique structure, featuring both a reactive aldehyde group and a methylthio substituent on the aromatic ring, makes it a versatile intermediate in the development of pharmaceuticals and agrochemicals. The ortho-positioning of the methylthio group relative to the aldehyde imparts specific steric and electronic properties that influence its reactivity and potential applications, distinguishing it from its meta and para isomers.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its handling, characterization, and application in a research and development setting.

Physicochemical Properties

This compound is a light orange to yellow-green clear liquid at room temperature.[1] Its physical state is a key differentiator from some related aromatic aldehydes which may be solids. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈OS | [2] |

| Molecular Weight | 152.21 g/mol | [2][3] |

| Appearance | Light orange to Yellow to Green clear liquid | [1] |

| Boiling Point | 141-143 °C at 13 mmHg | [3][4] |

| Density | 1.18 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.633 | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3][4] |

| Solubility | While explicit solubility data is limited, as a liquid organic compound, it is expected to be soluble in common organic solvents such as chloroform, methanol, and ethyl acetate. It is not miscible with water.[5] | - |

| Storage | Store at 2-8°C under an inert atmosphere.[1] |

Causality Behind Properties: The boiling point of this compound is significantly higher than that of benzaldehyde (178.1 °C at atmospheric pressure) due to the presence of the heavier sulfur atom and increased van der Waals forces. The high refractive index is characteristic of aromatic compounds containing sulfur. Its immiscibility in water is expected for a non-polar aromatic compound of its size.

Molecular Structure and Identification

The unique arrangement of functional groups in this compound is central to its chemical behavior.

Diagram 1: Molecular Structure of this compound

A 2D representation of the this compound molecule.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound. While a comprehensive, publicly available experimental dataset for the 2-isomer is scarce, the expected spectral features can be predicted based on its structure and comparison with its well-documented para-isomer, 4-(methylthio)benzaldehyde.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and methyl protons.

-

Aldehyde Proton (CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (C₆H₄): The four aromatic protons will appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The ortho-substitution pattern will lead to a more complex splitting pattern compared to the more symmetrical para-isomer.

-

Methyl Protons (SCH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The aldehydic carbon will be the most downfield signal, typically appearing between δ 190 and 200 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the δ 120-150 ppm region. The carbon attached to the sulfur atom (C-S) and the carbon attached to the aldehyde group (C-CHO) will have distinct chemical shifts influenced by the substituents.

-

Methyl Carbon (SCH₃): The methyl carbon will appear as an upfield signal, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde group.

-

Aromatic C=C Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

-

Aromatic C-H Stretches: Weak to medium bands are expected just above 3000 cm⁻¹.

-

C-S Stretch: A weak absorption may be present in the fingerprint region (around 600-800 cm⁻¹) corresponding to the C-S bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 152, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) to give a stable acylium ion, and the loss of the entire aldehyde group (M-29) to yield a phenyl cation. The presence of the methylthio group may lead to additional characteristic fragmentation patterns.

Experimental Workflow: A Representative Synthetic Application

This compound is a precursor in the synthesis of various heterocyclic compounds. A common application involves its condensation with other molecules to form larger, more complex structures. The following diagram illustrates a generalized workflow for such a reaction.

Diagram 2: Experimental Workflow for a Condensation Reaction

A generalized workflow for the synthesis and characterization of a derivative of this compound.

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature. A non-reactive, anhydrous solvent is often preferred to avoid side reactions with the aldehyde.

-

Catalyst: In many condensation reactions, an acid or base catalyst is employed to enhance the electrophilicity of the aldehyde carbon or the nucleophilicity of the reacting partner, respectively.

-

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential for tracking the progress of the reaction and determining the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or overheating.

-

Purification: Column chromatography is a standard method for purifying liquid organic compounds, separating the desired product from unreacted starting materials and byproducts based on their polarity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information: [4]

-

Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE): [3]

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a suitable respirator should be used.

-

Skin Protection: A lab coat should be worn to protect against skin contact.

Storage and Disposal:

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Disposal should be in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical and chemical properties. A thorough understanding of these properties, as outlined in this guide, is essential for its safe handling, effective use in synthesis, and accurate characterization. For researchers and drug development professionals, this compound offers a versatile platform for the creation of novel molecules with potential biological activity.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 286443, this compound. Retrieved November 16, 2023 from [Link].

-

Royal Society of Chemistry (2011). Electronic Supplementary Information for: Copper-Mediated Methylthiolation of Aryl Halides with DMSO. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 4. This compound | 7022-45-9 [sigmaaldrich.com]

- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

Introduction: A Profile of a Versatile Synthetic Building Block

An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde: Properties, Synthesis, and Applications in Modern Chemistry

In the landscape of modern organic synthesis and drug discovery, the utility of a chemical intermediate is measured by its reactivity, versatility, and ability to serve as a scaffold for complex molecular architectures. This compound, a bifunctional aromatic compound, has emerged as a significant building block, valued for its reactive aldehyde group and its ortho-disposed methylthio moiety. This unique arrangement provides a powerful handle for chelation-assisted reactions and serves as a precursor to a wide array of sulfur-containing heterocyclic systems.

This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthetic utility, and the causal logic behind its application in key experimental protocols.

Physicochemical and Spectroscopic Profile

The foundation of any chemical's utility lies in its physical and chemical properties. This compound is a liquid at room temperature, typically appearing as a light orange to yellow-green clear liquid[1]. Its core identity is defined by the molecular formula C₈H₈OS and a precise molecular weight of 152.21 g/mol [1][2][3][4]. The computed molecular weight from high-resolution mass spectrometry is 152.02958605 Da, which is critical for accurate analysis[5].

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 152.21 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₈OS | [1][2][5] |

| CAS Number | 7022-45-9 | [1][3] |

| Appearance | Light orange to Yellow to Green clear liquid | [1] |

| Density | 1.18 g/mL at 25 °C | [1][3] |

| Boiling Point | 141-143 °C at 13 mmHg (17 hPa) | [1][3] |

| Refractive Index (n20/D) | 1.633 | [1][3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| Storage Conditions | 2-8°C, under inert gas (e.g., nitrogen) | [1] |

Spectroscopic data are essential for reaction monitoring and final product confirmation. Key spectral features can be found in public databases like PubChem, including ¹³C NMR, ATR-IR, and Raman spectra, which provide the structural fingerprint of the molecule[5].

Synthesis and Commercial Availability

While this compound is readily available from major chemical suppliers, understanding its synthesis provides insight into potential impurities and alternative production strategies[1][3][6]. Common synthetic routes include:

-

Nucleophilic Aromatic Substitution: The reaction of 2-chlorobenzaldehyde or 2-fluorobenzaldehyde with a methylthiolate source, such as sodium thiomethoxide (CH₃SNa), is a primary industrial method. The strong nucleophilicity of the thiolate anion displaces the halide at the ortho position.

-

S-Methylation of 2-Mercaptobenzaldehyde: For laboratory-scale synthesis, the methylation of 2-mercaptobenzaldehyde is a straightforward approach. This involves deprotonating the thiol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the thiolate, which is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate.

Given its commercial availability at high purity (>97%), purchasing is the most common route for research applications[6].

Key Applications in Synthetic Chemistry

The true value of this compound lies in its application as a versatile intermediate. The interplay between the aldehyde and the methylthio group dictates its reactivity and utility.

Precursor to Benzothiazoles and Related Heterocycles

A paramount application is in the synthesis of 2-substituted benzothiazoles, a class of compounds with significant pharmacological interest. The reaction involves the condensation of this compound with 2-aminothiophenol. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent elimination to yield the aromatic benzothiazole core. This pathway is a cornerstone for building libraries of potential therapeutic agents.

Caption: Synthetic workflow for benzothiazole synthesis.

Chelation-Assisted C-H Activation

The ortho-thioether group can act as a directing group in transition metal-catalyzed reactions. For example, in rhodium-catalyzed C-H activation, the sulfur atom can coordinate to the metal center, positioning the catalyst to functionalize the typically inert C-H bond of the aldehyde[1]. This enables novel transformations, such as the direct synthesis of amides from aldehydes and azides, showcasing an advanced application of this substrate.

Experimental Protocol: Synthesis of 2-(2-(Methylthio)phenyl)benzo[d]thiazole

This protocol details a representative application of this compound. It is a self-validating system that includes clear steps for reaction, workup, and purification.

Objective: To synthesize a benzothiazole derivative via condensation of this compound with 2-aminothiophenol.

Materials:

-

This compound (1.0 eq)

-

2-Aminothiophenol (1.0 eq)

-

Ethanol (as solvent)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (e.g., 1.52 g, 10 mmol, 1.0 eq) and 2-aminothiophenol (e.g., 1.25 g, 10 mmol, 1.0 eq).

-

Add ethanol (50 mL) to dissolve the reactants, followed by the catalytic amount of p-TsOH (e.g., 0.19 g, 1 mmol, 0.1 eq).

-

Rationale: Ethanol is a common, polar protic solvent suitable for this condensation. The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

-

-

Reaction Execution:

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

-

Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

Self-Validation: The reaction is complete when the starting materials (visualized by UV light on the TLC plate) are consumed and a new, less polar product spot becomes dominant.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

-

Rationale: The NaHCO₃ wash neutralizes the acidic catalyst (p-TsOH). The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

-

Final Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry to confirm its structure and molecular weight.

-

Safety and Handling

As a research chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood[5].

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety glasses or goggles[3].

-

Storage: Store in a tightly closed container in a cool, dry place (2-8°C) under an inert atmosphere like nitrogen to prevent oxidation and degradation[1].

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Conclusion

This compound is more than a simple aromatic aldehyde; it is a strategic tool for chemical synthesis. Its molecular weight of 152.21 g/mol and distinct physicochemical properties make it a reliable and predictable reagent. The presence of both an aldehyde and a thioether group in an ortho relationship provides a unique combination of reactivity that enables the construction of complex heterocyclic systems and facilitates advanced, metal-catalyzed C-H functionalization reactions. For researchers in drug discovery and materials science, a thorough understanding of this compound's profile is essential for leveraging its full synthetic potential.

References

-

Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes . ResearchGate. [Link]

-

This compound | C8H8OS | CID 286443 . PubChem, National Institutes of Health. [Link]

- The preparation method of 4-methylthiobenzaldehyde.

-

Sodium methanethiolate . Wikipedia. [Link]

-

4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 . PubChem, National Institutes of Health. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol . MDPI. [Link]

Sources

- 1. 2-(甲硫基)苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(甲硫基)苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(メチルチオ)ベンズアルデヒド | this compound | 7022-45-9 | 東京化成工業株式会社 [tcichemicals.com]

An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Properties

2-(Methylthio)benzaldehyde, also known as o-(methylthio)benzaldehyde, is an aromatic aldehyde characterized by a formyl group and a methylthio group at the ortho position of the benzene ring.[1] This unique substitution pattern imparts specific reactivity to the molecule, making it a valuable intermediate in the synthesis of a variety of complex organic compounds.[2]

The presence of both an electrophilic aldehyde and a nucleophilic sulfur atom within the same molecule allows for a diverse range of chemical transformations. It is a key precursor in the synthesis of various pharmaceuticals and agrochemicals, including fungicides and plant growth regulators.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7022-45-9 | [1] |

| Molecular Formula | C₈H₈OS | [1] |

| Molecular Weight | 152.21 g/mol | [1] |

| Appearance | Clear, light orange to yellow-green liquid | [1] |

| Boiling Point | 141-143 °C at 13 mmHg | [1] |

| Density | 1.18 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.633 | [1] |

| Flash Point | 110 °C (230 °F) | [1] |

| Storage | 2-8°C, under an inert atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the methylthio group onto a benzaldehyde precursor or the formylation of a thioanisole derivative. A common and effective method involves the nucleophilic aromatic substitution of a suitable ortho-substituted benzaldehyde with a methylthiolate source.

Synthesis from 2-Chlorobenzaldehyde

A widely utilized method for the preparation of this compound involves the reaction of 2-chlorobenzaldehyde with a methylthiolating agent. This reaction is a nucleophilic aromatic substitution where the chloride is displaced by the methylthiolate anion.

Caption: Synthesis of this compound from 2-Chlorobenzaldehyde.

Experimental Protocol:

-

To a solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature.

-

The reaction mixture is then heated to a temperature between 80-100 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Rationale for Experimental Choices: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively dissolves both the organic substrate and the ionic nucleophile, facilitating the reaction. Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively unactivated aromatic ring. An excess of sodium thiomethoxide ensures the complete conversion of the starting material.

Synthesis from 2-Bromobenzaldehyde and Dimethyl Sulfoxide (DMSO)

An alternative approach utilizes 2-bromobenzaldehyde and dimethyl sulfoxide (DMSO), where DMSO serves as both the solvent and the methylthiolating agent in the presence of a suitable catalyst and base.[1]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthon for a variety of chemical transformations. The aldehyde group can undergo typical reactions such as oxidation, reduction, and nucleophilic additions, while the methylthio group can be oxidized to the corresponding sulfoxide and sulfone, or participate in metal-catalyzed cross-coupling reactions.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-(methylthio)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be selectively reduced to 2-(methylthio)benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[3][4][5][6][7] Reaction with a phosphorus ylide (Wittig reagent) allows for the introduction of a carbon-carbon double bond with control over the stereochemistry of the resulting alkene.[3][4]

Caption: General scheme of the Wittig reaction with this compound.

Reactions of the Methylthio Group

-

Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide or a sulfone.[8][9] The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the synthesis of the sulfoxide, mild oxidants like hydrogen peroxide in acetic acid are employed.[8] Stronger oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the sulfone.

Applications in Heterocyclic Synthesis

A significant application of this compound is in the synthesis of sulfur-containing heterocyclic compounds. For instance, it is a key intermediate in the synthesis of 2-acetylbenzo[b]thiophene, a precursor to the asthma drug Zileuton.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Assignments |

| ¹H NMR | The aldehyde proton (CHO) typically resonates as a singlet in the downfield region around δ 10.0 ppm. The aromatic protons appear as a complex multiplet between δ 7.0-8.0 ppm. The methyl protons of the thioether group (SCH₃) give a characteristic singlet at approximately δ 2.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde group is observed at a characteristic downfield chemical shift of around δ 192 ppm. The aromatic carbons resonate in the region of δ 120-145 ppm. The methyl carbon of the thioether group appears at approximately δ 15 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is typically observed around 1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde group are found in the region of 2700-3100 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z = 152. Key fragmentation patterns include the loss of a hydrogen atom to give the [M-1]⁺ ion at m/z = 151, and the loss of the formyl group to give the [M-29]⁺ ion at m/z = 123. |

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its utility stems from the ability to introduce a sulfur-containing aromatic scaffold, which is a common motif in many pharmaceutical agents.

As previously mentioned, a notable application is in the synthesis of Zileuton, a 5-lipoxygenase inhibitor used in the treatment of asthma. The synthesis involves the conversion of this compound to a key 2-acetylbenzo[b]thiophene intermediate. This highlights the importance of this aldehyde in accessing complex heterocyclic systems with therapeutic relevance.

Furthermore, the reactive nature of both the aldehyde and thioether functionalities allows for its incorporation into diverse molecular frameworks, making it a target for library synthesis in drug discovery programs aimed at identifying new lead compounds.

Conclusion

This compound is a versatile and valuable chemical intermediate with a rich and diverse reactivity profile. Its utility in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, underscoring its importance for researchers and scientists in the field of organic and medicinal chemistry.

References

-

This compound. MySkinRecipes. Accessed December 12, 2023. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Accessed December 12, 2023. [Link]

-

Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Accessed December 12, 2023. [Link]

-

C-13 NMR Spectrum. Accessed December 12, 2023. [Link]

-

Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. The Royal Society of Chemistry. Accessed December 12, 2023. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Human Metabolome Database. Accessed December 12, 2023. [Link]

-

Wittig Reaction. Organic Chemistry Portal. Accessed December 12, 2023. [Link]

-

Wittig reaction. Wikipedia. Accessed December 12, 2023. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Accessed December 12, 2023. [Link]

-

Wittig Reaction. Chemistry LibreTexts. Accessed December 12, 2023. [Link]

-

2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989. PubChem. Accessed December 12, 2023. [Link]

-

Wittig Reaction - Common Conditions. organic-chemistry.org. Accessed December 12, 2023. [Link]

-

Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Accessed December 12, 2023. [Link]

-

4-(Methylthio)benzaldehyde | C8H8OS | CID 76985. PubChem. Accessed December 12, 2023. [Link]

-

3-Methyl-2-((methylthio)methyl)but-2-enal. MDPI. Accessed December 12, 2023. [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. Accessed December 12, 2023. [Link]

-

Preparation of 2-chlorobenzaldehyde. PrepChem.com. Accessed December 12, 2023. [Link]

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Accessed December 12, 2023. [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Accessed December 12, 2023. [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Accessed December 12, 2023. [Link]

- The preparation method of 4-methylthiobenzaldehyde.

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Accessed December 12, 2023. [Link]

Sources

- 1. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]

- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]

solubility of 2-(Methylthio)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Methylthio)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the theoretical principles governing its solubility, offers a qualitative assessment of its expected solubility in a range of common organic solvents, and provides a detailed experimental protocol for precise solubility determination. This document is intended to serve as a practical resource for laboratory researchers and professionals in drug development, enabling efficient solvent selection and experimental design.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde containing a methylthio group at the ortho position. Its molecular structure, featuring a reactive aldehyde and a thioether functional group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[1] It is particularly noted for its use in the production of fungicides, plant growth regulators, and various sulfur-containing compounds with potential applications in medicinal chemistry.[1] The successful use of this compound in these synthetic pathways is fundamentally dependent on its ability to dissolve in appropriate organic solvents, which facilitate reaction kinetics, purification, and formulation.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 7022-45-9 | [2] |

| Molecular Formula | C₈H₈OS | [2] |

| Molecular Weight | 152.21 g/mol | [2] |

| Appearance | Liquid | [3] |

| Density | 1.18 g/mL at 25 °C | [2] |

| Boiling Point | 141-143 °C at 13 mmHg | [2] |

| Flash Point | 110 °C (closed cup) | [2][3] |

| LogP (o/w) | 2.314 | [3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity of this compound:

This compound possesses both polar and non-polar characteristics:

-

Polar Features: The aldehyde group (-CHO) is polar due to the difference in electronegativity between the carbon and oxygen atoms, creating a dipole moment.[4] The sulfur atom in the methylthio group (-SCH₃) also contributes to the molecule's polarity, albeit to a lesser extent than the aldehyde.

-

Non-Polar Features: The benzene ring is predominantly non-polar.

The overall polarity of this compound can be considered moderately polar. This structural composition allows for a degree of solubility in a variety of organic solvents.

Predicted Solubility in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale |

| Water | Highly Polar | Insoluble to Very Slightly Soluble | The non-polar benzene ring and the overall size of the molecule are expected to dominate over the polar aldehyde group, leading to poor miscibility with water.[5] |

| Methanol | Polar, Protic | Soluble | The polarity of methanol is compatible with the polar groups of the solute, and it can engage in dipole-dipole interactions. |

| Ethanol | Polar, Protic | Soluble | Similar to methanol, ethanol's polarity and ability to form dipole-dipole interactions should facilitate dissolution. |

| Acetone | Polar, Aprotic | Soluble | Acetone is a good solvent for many organic compounds and its polarity is well-suited to dissolve moderately polar molecules like this compound.[5] |

| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Soluble | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Moderately Polar, Aprotic | Soluble | THF's moderate polarity makes it a versatile solvent for compounds with both polar and non-polar characteristics. |

| Dichloromethane (DCM) | Moderately Polar, Aprotic | Soluble | DCM is a common solvent for organic synthesis and is expected to readily dissolve this compound. |

| Ethyl Acetate | Moderately Polar, Aprotic | Soluble | The polarity of ethyl acetate aligns well with the predicted polarity of the solute. |

| Toluene | Non-Polar | Moderately Soluble to Soluble | The non-polar benzene ring in toluene will interact favorably with the benzene ring of the solute. |

| Hexane | Non-Polar | Slightly Soluble to Insoluble | The significant difference in polarity between the highly non-polar hexane and the moderately polar solute suggests poor solubility. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for your specific application, it is recommended to perform a laboratory determination. The following protocol outlines a standard method for qualitatively and semi-quantitatively assessing solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, DMSO, THF, acetone, methanol, dichloromethane, ethyl acetate)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Experimental Workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure:

-

Preparation:

-

Label a series of clean, dry test tubes or vials, one for each solvent to be tested.

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and record the mass.

-

-

Qualitative Assessment:

-

To a labeled test tube, add a measured volume of the chosen solvent (e.g., 1 mL).

-

Add the pre-weighed this compound to the solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at this concentration. If solid remains, it is sparingly soluble or insoluble.

-

-

Semi-Quantitative Assessment (for soluble compounds):

-

If the initial amount of solute dissolved completely, add another pre-weighed portion (e.g., 10 mg) to the same test tube.

-

Repeat the vortexing and observation steps.

-

Continue adding the solute in known increments until it no longer dissolves completely (i.e., the solution is saturated).

-

The approximate solubility can be calculated by dividing the total mass of the dissolved solute by the volume of the solvent (e.g., mg/mL).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information. This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Applications in Drug Development and Synthesis

The solubility of this compound in a variety of organic solvents is a key factor in its utility as a synthetic intermediate. For instance, in the development of novel pharmaceutical compounds, it may be used in reactions such as:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reactions: To create substituted styrenes.

-

Condensation Reactions: With various nucleophiles to build more complex molecular scaffolds.

The choice of solvent for these reactions will depend on the solubility of all reactants and reagents, as well as the reaction conditions (e.g., temperature). A solvent in which all components are soluble will typically lead to a more efficient and higher-yielding reaction.

Conclusion

While quantitative solubility data for this compound in specific organic solvents is not extensively documented, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. It is anticipated to be soluble in a wide range of common polar and moderately polar organic solvents, and less soluble in non-polar solvents and water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a straightforward method for their determination. A thorough understanding of the solubility of this compound is essential for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. MySkinRecipes. [Link]

-

Physical Properties of Aldehydes and Ketones. eCampusOntario Pressbooks. [Link]

-

14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-(メチルチオ)ベンズアルデヒド 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Polarity of Benzaldehyde_Chemicalbook [chemicalbook.com]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2-(Methylthio)benzaldehyde, with the IUPAC name 2-(methylsulfanyl)benzaldehyde , is an aromatic aldehyde that has garnered significant interest in the scientific community. This bifunctional molecule, featuring both a reactive aldehyde and a nucleophilic thioether group, serves as a valuable intermediate in the synthesis of a wide array of complex organic structures.[1][2] Its unique electronic and steric properties make it a crucial component in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on practical insights for laboratory and industrial settings.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective use.

| Property | Value | Reference |

| IUPAC Name | 2-(methylsulfanyl)benzaldehyde | |

| Synonyms | This compound, o-(Methylthio)benzaldehyde | |

| CAS Number | 7022-45-9 | |

| Molecular Formula | C₈H₈OS | |

| Molecular Weight | 152.21 g/mol | |

| Appearance | Clear light orange to yellow to green liquid | [3] |

| Boiling Point | 141-143 °C at 13 mmHg | |

| Density | 1.18 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.633 | |

| Flash Point | 110 °C (230 °F) - closed cup |

Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution (SNA r) of a suitable ortho-substituted benzaldehyde. The reaction of 2-chlorobenzaldehyde with sodium thiomethoxide is a widely employed method.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Chlorobenzaldehyde

This protocol is based on established principles of nucleophilic aromatic substitution reactions.

Materials:

-

2-Chlorobenzaldehyde

-

Sodium thiomethoxide (sodium methanethiolate)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask via a syringe.

-

Addition of Starting Material: To the stirred suspension, add 2-chlorobenzaldehyde (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Inert Atmosphere: The use of nitrogen prevents the oxidation of the sensitive thiolate nucleophile.

-

Aqueous Work-up with Ammonium Chloride: This step quenches any remaining reactive species and helps to separate the organic product from the inorganic salts and DMF.

-

Purification Method: The choice between distillation and chromatography depends on the scale of the reaction and the purity requirements. Vacuum distillation is often suitable for larger quantities, while chromatography provides higher purity for smaller-scale syntheses.

Spectroscopic Characterization

A comprehensive analysis of the spectroscopic data is essential for confirming the structure and purity of this compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ 10.2 ppm (s, 1H, -CHO): The aldehydic proton appears as a sharp singlet in the downfield region due to the strong deshielding effect of the carbonyl group.

-

δ 7.8-7.2 ppm (m, 4H, Ar-H): The four aromatic protons exhibit a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.

-

δ 2.5 ppm (s, 3H, -SCH₃): The methyl protons of the thioether group appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

δ 191.0 ppm (-CHO): The carbonyl carbon resonates at a characteristic downfield chemical shift.

-

δ 142.0 ppm (Ar-C-S): The aromatic carbon directly attached to the sulfur atom is deshielded.

-

δ 134.0-124.0 ppm (Ar-C): The remaining aromatic carbons appear in this region.

-

δ 15.0 ppm (-SCH₃): The methyl carbon of the thioether group appears in the upfield region.

FTIR Spectroscopy (ATR)

-

~2920 cm⁻¹ (C-H stretch, methyl): A sharp absorption corresponding to the C-H stretching of the methyl group.

-

~2820 and 2720 cm⁻¹ (C-H stretch, aldehyde): Two characteristic weak to medium bands for the aldehydic C-H stretch (Fermi resonance).

-

~1690 cm⁻¹ (C=O stretch, aldehyde): A strong, sharp absorption characteristic of the carbonyl group of an aromatic aldehyde.

-

~1590 and 1470 cm⁻¹ (C=C stretch, aromatic): Absorptions corresponding to the carbon-carbon stretching vibrations within the benzene ring.

Key Reactions and Synthetic Utility

The dual functionality of this compound makes it a versatile precursor for a variety of important chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functional group in this compound undergoes a wide range of classical carbonyl reactions.

-

Wittig Reaction: This reaction is a powerful tool for the formation of alkenes. This compound reacts with phosphorus ylides to generate ortho-substituted styrenes.

Caption: General scheme of the Wittig reaction with this compound.

-

Aldol Condensation: In the presence of a base, this compound can react with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds.

-

Reductive Amination: This reaction provides a route to various ortho-substituted benzylamines, which are important intermediates in medicinal chemistry.

Reactions Involving the Thioether Group and Aldehyde

The presence of the ortho-methylthio group can direct and participate in cyclization reactions, leading to the formation of important heterocyclic scaffolds.

-

Synthesis of Thiochromones: this compound derivatives can be used as precursors for the synthesis of thiochromones, a class of sulfur-containing heterocycles with diverse biological activities.[4][5][6] The synthesis often involves an initial condensation or addition reaction at the aldehyde, followed by an intramolecular cyclization involving the thioether.

Caption: General pathway to thiochromones from this compound derivatives.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various heterocyclic compounds that form the core of many pharmaceutically active molecules.[1] Its utility stems from its ability to introduce a substituted benzene ring with a handle for further chemical modifications.

-

Precursor to Sulfur-Containing Heterocycles: It is extensively used in the synthesis of benzothiazepines, thiochromones, and other related sulfur-containing heterocycles. These scaffolds are present in a variety of drugs with activities such as calcium channel blockers, anticancer agents, and antimicrobials.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, combined with the rich chemistry of its aldehyde and thioether functionalities, provides access to a diverse range of complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, reactivity, and applications of this compound is essential for the design and execution of efficient and innovative synthetic strategies.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Royal Society of Chemistry. Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. Available at: [Link]

-

ResearchGate. Synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones. Available at: [Link]

-

Preprints.org. One-Pot Synthesis of Thiochromone and It's Derivatives. Available at: [Link]

-

National Institutes of Health. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Available at: [Link]

-

Preprints.org. One-Pot Synthesis of Thiochromones. Available at: [Link]

-

Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Available at: [Link]

-

SpectraBase. Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-(Methylthio)benzaldehyde. Available at: [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

-

Zenodo. Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Available at: [Link]

-

National Institutes of Health. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link]

-

Royal Society of Chemistry. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available at: [Link]

-

Chegg. Solved Interpret both the 1 H and 13C NMR spectra of. Available at: [Link]

Sources

The Synthetic Versatility of 2-(Methylthio)benzaldehyde: A Gateway to Bioactive Scaffolds

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with desired biological activities. 2-(Methylthio)benzaldehyde, a seemingly simple aromatic aldehyde, emerges as a potent and versatile building block, offering a unique combination of reactive functionalities. The presence of both a reactive aldehyde group and a strategically positioned methylthio moiety provides a synthetic handle for a diverse array of chemical transformations. This technical guide delves into the core applications of this compound, providing researchers, scientists, and drug development professionals with an in-depth understanding of its synthetic potential, particularly in the construction of bioactive heterocyclic scaffolds. We will explore its reactivity, showcase its application in the synthesis of compounds with demonstrated antimicrobial and antifungal properties, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

This compound is a light orange to yellow-green clear liquid with the molecular formula C₈H₈OS and a molecular weight of 152.21 g/mol .[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7022-45-9 | [1][2] |

| Molecular Formula | C₈H₈OS | [1][2] |

| Molecular Weight | 152.21 g/mol | [1][2] |

| Boiling Point | 141-143 °C at 13 mmHg | [1][2] |

| Density | 1.18 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.633 | [1][2] |

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the methylthio ether.

-

The Aldehyde Group: This group is a classic electrophilic center, readily participating in a wide range of nucleophilic addition and condensation reactions. This includes reactions with amines, hydrazines, active methylene compounds, and organometallic reagents, providing a straightforward entry point for molecular elaboration.

-

The Methylthio Group: The ortho-positioned methylthio group exerts a significant influence on the reactivity of the aromatic ring and can also be a site for further chemical modification. It can direct ortho- and para-lithiation, enabling the introduction of additional substituents on the benzene ring. Furthermore, the sulfur atom can be oxidized to sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the resulting molecules.

This dual functionality makes this compound a particularly attractive starting material for the synthesis of complex molecules, especially sulfur-containing heterocycles.[3]

Core Application: Synthesis of Bioactive Heterocycles

A primary application of this compound lies in its use as a precursor for the synthesis of heterocyclic compounds with potential therapeutic applications. Its inherent structure is well-suited for intramolecular cyclization reactions, leading to the formation of fused ring systems. While direct, extensively documented examples starting from this compound are not abundant in readily available literature, its potential is evident from the synthesis of analogous structures.

Conceptual Application: Synthesis of Thio-substituted Benzimidazoles with Antimicrobial Activity

One promising application of this compound is in the synthesis of substituted benzimidazoles, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.[4] The following section outlines a conceptual synthetic pathway and a detailed experimental protocol for the synthesis of a novel N-substituted-2-(methylthio)benzimidazole derivative, highlighting the utility of this compound as a key building block.

Workflow for the Synthesis and Evaluation of a Bioactive Benzimidazole Derivative

Sources

2-(Methylthio)benzaldehyde: A Technical Guide to Its Potential Antimicrobial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)benzaldehyde, a sulfur-containing aromatic aldehyde, presents an intriguing scaffold for antimicrobial drug discovery. While direct and extensive research on its specific antimicrobial properties is emerging, the broader class of benzaldehyde derivatives and organosulfur compounds has demonstrated significant biological activity. This technical guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the antimicrobial potential of this compound. We will delve into its chemical properties, plausible mechanisms of action based on related structures, detailed protocols for in vitro evaluation, and crucial considerations for cytotoxicity and therapeutic index. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this promising compound.

Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. Benzaldehyde and its derivatives have long been recognized for their broad-spectrum inhibitory effects against bacteria and fungi[1]. The introduction of a methylthio (-SCH3) group at the ortho position of the benzaldehyde ring creates this compound, a molecule with distinct electronic and steric properties that may enhance its biological activity.

Organosulfur compounds, such as those found in garlic, are known for their robust antibacterial properties, primarily through the disruption of essential enzymatic functions and membrane integrity by reacting with free sulfhydryl groups[2][3]. The presence of the sulfur atom in this compound suggests a potential for similar mechanisms of action, making it a compelling candidate for antimicrobial research. This guide will provide the scientific framework and practical methodologies to rigorously assess this potential.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in biological assays.

| Property | Value | Reference |

| Molecular Formula | C8H8OS | [4] |

| Molecular Weight | 152.22 g/mol | [4] |

| Appearance | Clear, slightly pale yellow liquid | [5] |

| Boiling Point | 141-143 °C at 13 mmHg | [6] |

| Density | 1.18 g/mL at 25 °C | [6] |

| Solubility | Soluble in organic solvents, insoluble in water | |

| Storage | 2-8°C, under inert gas | [5] |

Synthesis: this compound is commercially available from various chemical suppliers[6][7]. For researchers interested in its synthesis, a common laboratory-scale preparation involves the reaction of 2-chlorobenzaldehyde with sodium thiomethoxide. Careful control of reaction conditions is necessary to ensure high purity of the final product, which should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Postulated Antimicrobial Mechanism of Action

While the precise mechanism of antimicrobial action for this compound has not been definitively elucidated, we can infer potential pathways based on the activities of related compounds.

A. Disruption of Cellular Redox Homeostasis: Benzaldehydes, particularly those with ortho-hydroxyl groups, have been shown to exert antifungal activity by disrupting cellular antioxidation systems[1]. It is plausible that this compound could act as a redox-active compound, generating reactive oxygen species (ROS) that overwhelm the microbial cell's antioxidant defenses, leading to oxidative damage of proteins, lipids, and DNA.

B. Enzyme Inhibition via Sulfhydryl Group Interaction: The methylthio group may serve as a key pharmacophore. Organosulfur compounds are known to react with the free sulfhydryl groups of cysteine residues in microbial enzymes, forming disulfide bonds and inactivating the proteins[2][3]. This could disrupt critical metabolic pathways, such as cellular respiration or cell wall synthesis.

C. Membrane Perturbation: The lipophilic nature of the benzaldehyde ring may facilitate its partitioning into the microbial cell membrane, disrupting its structure and function. This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The following diagram illustrates these potential mechanisms:

Caption: Postulated antimicrobial mechanisms of this compound.

Experimental Protocols for Antimicrobial Evaluation

The following are detailed, step-by-step methodologies for the in vitro assessment of the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (MHB/RPMI-1640 only)

-

Solvent for the compound (e.g., DMSO), sterile

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test microorganism in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls: Include wells with medium and inoculum (growth control), medium only (sterility control), and serial dilutions of the positive control antibiotic.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto a sterile agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubate the agar plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration that results in no growth on the agar plate.

The following diagram outlines the workflow for MIC and MBC/MFC determination:

Caption: Workflow for MIC and MBC/MFC determination.

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of this compound against mammalian cells to determine its therapeutic potential. A high antimicrobial activity coupled with low cytotoxicity is desirable.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Studies on benzaldehyde have shown cytotoxic and apoptotic effects on human lymphocytes at concentrations of 10, 25, and 50 µg/mL[8]. It is imperative to conduct specific studies on this compound to establish its unique cytotoxicity profile.

Future Directions and Conclusion

The exploration of this compound as a potential antimicrobial agent is in its nascent stages. Future research should focus on:

-

Broad-spectrum screening: Evaluating its activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Mechanism of action studies: Employing techniques such as electron microscopy, membrane potential assays, and enzyme inhibition assays to elucidate its precise antimicrobial mechanism.

-

In vivo efficacy: Assessing its therapeutic potential in animal models of infection.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and reduce cytotoxicity.

References

- Ariyoshi-Kishino, K., Hashimoto, K., Amano, O., Saitoh, J., Kochi, M., & Sakagami, H. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-5076.

- El-Sayed, A. M., & El-Sokkary, M. M. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 1-8.

- Kim, J. H., & Campbell, B. C. (2011).

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 286443, this compound. Retrieved from [Link].

- Neto, V. F., da Silva, A. C. G., de Almeida, R. N., de Oliveira, T. M., & da Silva, E. R. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5576.

- Sivam, G. P. (2001). Protection against Helicobacter pylori and other bacterial infections by garlic. The Journal of nutrition, 131(3), 1106S-1108S.

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2020). Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1][4][8]- triazolo[1,5-a]quinazoline Derivatives. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 20(4), 498-508.

- Netalkar, P., & Netalkar, S. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 12, 613077.

- Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Belén, S., Akram, M., Shaheen, S., ... & Martins, N. (2021). A new horizon of organosulfur compounds from alliaceae in the prevention of human pathologies. Oxidative Medicine and Cellular Longevity, 2021.

- Zhang, Y., Liu, X., Wang, Y., Jiang, P., & Quek, S. Y. (2020). Antibacterial activity and mechanism of garlic essential oil. Applied microbiology and biotechnology, 104(19), 8035-8047.

- Chen, C., Zhou, Z., Wang, L., Yang, F., Li, Y., & Liu, J. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. Foods, 13(16), 2419.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Patents, G. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

- da Silva, A. C. G., de Almeida, R. N., de Oliveira, T. M., & da Silva, E. R. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. Brazilian Journal of Biology, 84.

- Li, Y., Zhang, Y., Li, X., Wang, Y., & Chen, J. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Natural Product Research, 36(15), 3935-3942.

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

- Al-Ghorbani, M., Chebil, A., Al-Adiwish, W., Al-Salahi, R., Al-Ansi, A., Sudjarwo, S., ... & Marzouk, M. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 652.

- Kumar, A., & Sharma, S. (2018). In-Vitro Antibacterial/Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. European Journal of Biomedical and Pharmaceutical Sciences, 5(9), 452-465.

- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2016). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Journal of the Serbian Chemical Society, 81(12), 1431-1443.

Sources